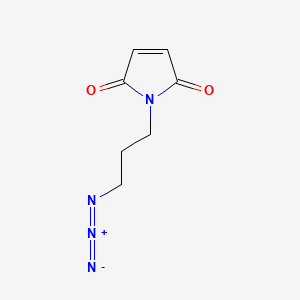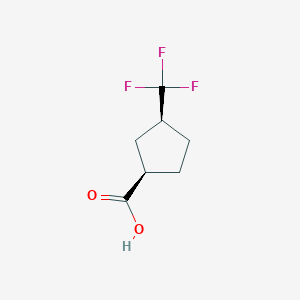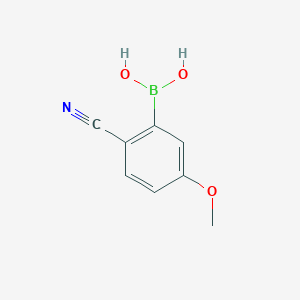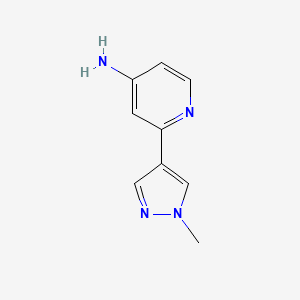
2-Amino-5H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5H-purine-6-carboxamide is a heterocyclic organic compound that belongs to the purine family It is characterized by a purine ring structure with an amino group at the 2-position and a carboxamide group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5H-purine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with suitable reagents can yield the desired purine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the amino position .
Applications De Recherche Scientifique
2-Amino-5H-purine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in nucleic acid metabolism and enzyme inhibition.
Medicine: It has been investigated for its potential anticancer and antiviral properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5H-purine-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anticancer or antiviral activity .
Comparaison Avec Des Composés Similaires
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-6-chloropurine
- 2-Amino-6-mercaptopurine
Comparison: 2-Amino-5H-purine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C6H6N6O |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
2-amino-5H-purine-6-carboxamide |
InChI |
InChI=1S/C6H6N6O/c7-4(13)2-3-5(10-1-9-3)12-6(8)11-2/h1,3H,(H2,7,13)(H2,8,9,10,12) |
Clé InChI |
SRZVUDHLUORPDG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2C(=NC(=NC2=N1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)

![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)

![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)





![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)

